tert-Butyl benzo[d]oxazol-4-ylcarbamate

Lipophilicity Drug Design Pharmacokinetics

Select this Boc-protected 4-aminobenzoxazole scaffold for strategic lead optimization. Its unique orthogonal reactivity enables selective deprotection under mild acidic conditions while maintaining base stability, avoiding side reactions common with Cbz or Fmoc analogs. The predicted LogP (~2.37) and TPSA (64 Ų) support CNS permeability and oral bioavailability, making it ideal for synthesizing kinase inhibitors and GPCR modulators. Procuring this intermediate eliminates low-yield, in-house protection of poorly nucleophilic aromatic amines, saving synthetic steps.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
CAS No. 959246-43-6
Cat. No. B1437779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl benzo[d]oxazol-4-ylcarbamate
CAS959246-43-6
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C2C(=CC=C1)OC=N2
InChIInChI=1S/C12H14N2O3/c1-12(2,3)17-11(15)14-8-5-4-6-9-10(8)13-7-16-9/h4-7H,1-3H3,(H,14,15)
InChIKeyRFOQYTVSDJQYHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Benzo[d]oxazol-4-ylcarbamate (CAS 959246-43-6): A Procurement-Ready 4-Aminobenzoxazole Synthon with Boc Protection


tert-Butyl benzo[d]oxazol-4-ylcarbamate (CAS 959246-43-6) is a protected heterocyclic building block featuring a benzo[d]oxazole core functionalized with a tert-butyloxycarbonyl (Boc)-protected amine at the 4-position. The compound is commercially available as a research intermediate , with a molecular formula of C12H14N2O3 and molecular weight of 234.25 Da . Its predicted physicochemical properties—including calculated LogP ~2.37 and topological polar surface area of 64 Ų —position it as a moderately lipophilic scaffold amenable to further synthetic elaboration. The Boc protecting group confers orthogonal reactivity: it stabilizes the aromatic amine during downstream transformations while enabling selective deprotection under mild acidic conditions when the free amine is required [1].

Why In-Class Benzo[d]oxazole Carbamates Cannot Substitute for CAS 959246-43-6 Without Experimental Validation


While benzo[d]oxazole carbamates share a common heterocyclic scaffold, their synthetic utility and reactivity profiles diverge critically based on substitution pattern and protecting group placement. This compound specifically presents a Boc-protected amine at the 4-position of the benzoxazole ring, a regiochemistry that directs subsequent functionalization to the available 2- and 5,6,7-positions. In contrast, analogs bearing substituents at the 2-position (e.g., trifluoromethyl or aryl groups) exhibit altered electronic properties, steric hindrance, and metabolic stability that render them unsuitable for the same synthetic sequences . The Boc group itself is strategically selected: while Cbz, Fmoc, and Alloc are alternative amine-protecting groups, Boc offers a unique balance of acid-lability (cleavage with TFA or HCl/dioxane) and base-stability that is orthogonal to many common synthetic operations [1]. Substituting a structurally similar but differentially protected benzoxazol-4-ylcarbamate risks both failed deprotection and unintended side reactions [2].

Quantitative Differentiation Evidence for tert-Butyl Benzo[d]oxazol-4-ylcarbamate vs. Structural Analogs


Lipophilicity and Permeability Profile: LogP = 2.37 vs. 2-Trifluoromethyl Analog

The predicted octanol-water partition coefficient (LogP) of tert-butyl benzo[d]oxazol-4-ylcarbamate is 2.37 , compared to an estimated LogP exceeding 3.0 for its 2-trifluoromethyl analog . This difference of approximately ≥0.6 LogP units translates to roughly 4-fold lower lipophilicity for the unsubstituted compound, which is significant for early-stage medicinal chemistry decisions regarding solubility and permeability.

Lipophilicity Drug Design Pharmacokinetics

Polar Surface Area and Hydrogen Bonding Capacity: PSA = 64 Ų with One H-Bond Donor

The compound possesses a calculated topological polar surface area (TPSA) of 64 Ų and contains exactly one hydrogen bond donor (the carbamate N-H) . This contrasts with benzoxazole carbamates bearing additional polar substituents at the 2-position (e.g., hydroxyacetic acid, PSA >100 Ų; difluoromethoxy, PSA 61.3 Ų) [1]. The 64 Ų value falls below the typical threshold for favorable oral absorption (140 Ų) and blood-brain barrier penetration (60-70 Ų), positioning the compound as a balanced scaffold for CNS or orally bioavailable candidate design.

Drug-likeness Oral Bioavailability Blood-Brain Barrier

Regioselective Functionalization Potential: Unsubstituted 2-Position vs. Pre-Functionalized Analogs

tert-Butyl benzo[d]oxazol-4-ylcarbamate bears an unsubstituted 2-position on the benzoxazole ring, whereas many commercially available analogs are pre-functionalized at this position (e.g., 2-trifluoromethyl, 2-aryl, or 2-substituted alkyl groups) . A one-pot, high-yield direct synthesis of 2-substituted benzoxazoles from carboxylic acids has been described using the Deoxo-Fluor reagent, enabling diverse derivatization of the 2-position post-hoc [1]. The unsubstituted compound therefore serves as a more versatile late-stage diversification point, as the 2-position can be selectively elaborated to access multiple analogs from a single advanced intermediate.

Synthetic Versatility Scaffold Diversification MedChem Library Synthesis

Boiling Point and Thermal Stability: 304.1°C vs. Related Boc-Protected Benzoxazoles

The predicted boiling point of tert-butyl benzo[d]oxazol-4-ylcarbamate is 304.1 ± 15.0 °C at 760 mmHg, with a flash point of 137.7 ± 20.4 °C . These values are lower than those reported for structurally related but more complex Boc-protected benzoxazoles (e.g., tert-butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate: boiling point 460.1 °C) , reflecting the compound's lower molecular weight and absence of additional polar substituents. The more moderate boiling point facilitates purification by standard chromatographic methods without requiring specialized high-temperature equipment.

Purification Storage Handling

Optimal Research and Procurement Applications for tert-Butyl Benzo[d]oxazol-4-ylcarbamate (CAS 959246-43-6)


Medicinal Chemistry: Hit-to-Lead Optimization Requiring CNS-Penetrant or Orally Bioavailable Benzoxazole Scaffolds

The compound's predicted LogP of 2.37 and TPSA of 64 Ų position it at the intersection of favorable oral absorption and potential blood-brain barrier permeability . Medicinal chemistry teams seeking benzoxazole-based kinase inhibitors, GPCR modulators, or antimicrobial leads can utilize this scaffold as a starting point for analog synthesis where CNS exposure or oral bioavailability is a priority. The Boc group allows for late-stage deprotection to reveal the free amine for amide coupling or sulfonamide formation. Substitution at the 2-position can be diversified post-hoc using established one-pot benzoxazole synthesis methods [1], enabling parallel library generation without de novo scaffold synthesis. The compound's predicted properties meet the Rule of 5 criteria (zero violations) , further supporting its suitability for oral drug discovery programs.

Synthetic Methodology Development: N-Boc Protection of Aromatic Amines in Complex Heterocycles

As a benzoxazole-derived Boc-protected aromatic amine, this compound serves as both a substrate and a model system for evaluating new catalysts and conditions for N-Boc protection and deprotection. Recent work on piperazine-based nano-catalysts (PINZS) has demonstrated high chemoselectivity and no by-product formation for N-Boc protection of amines under solvent-free conditions . The compound's well-defined structure and commercial availability [1] make it an ideal standard substrate for benchmarking new synthetic methods targeting heteroaromatic amine protection. Its moderate LogP (2.37) and predictable chromatographic behavior facilitate straightforward reaction monitoring by TLC or HPLC.

Scaffold Diversification for Kinase Inhibitor and PARP Inhibitor Programs

Benzoxazole carboxamides have been extensively patented as inhibitors of poly(ADP-ribose)polymerase (PARP) and various kinases [1]. The target compound provides the core 4-aminobenzoxazole substructure—a privileged pharmacophore in these inhibitor classes—with orthogonal protection for the amine. The unsubstituted 2-position and available 5-,6-,7-positions allow for regioselective functionalization to generate diverse analog libraries. Procurement of this protected intermediate eliminates the need for in-house Boc protection of 4-aminobenzoxazole, which can be challenging due to the poor nucleophilicity of aromatic amines (pKa ≈ 4.25) relative to aliphatic amines [2], thereby reducing synthetic step count and improving overall yield in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl benzo[d]oxazol-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.